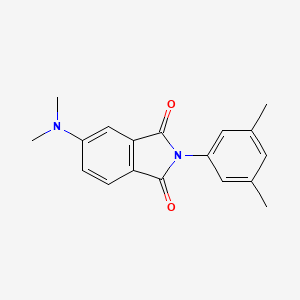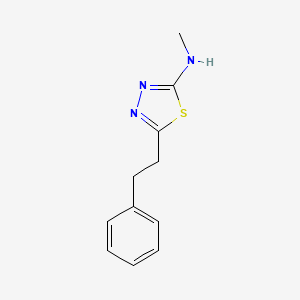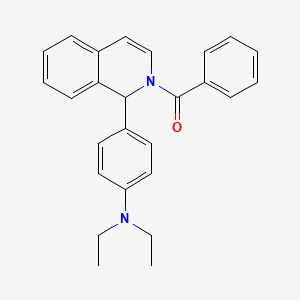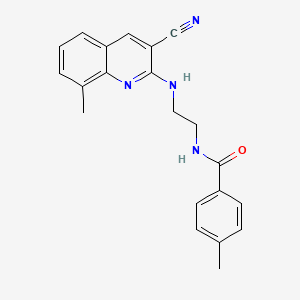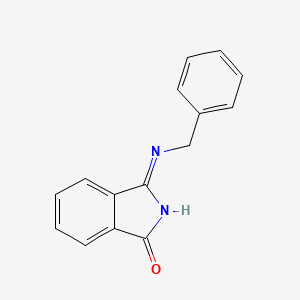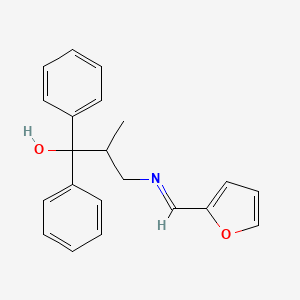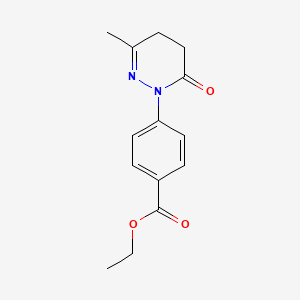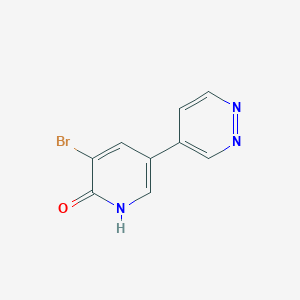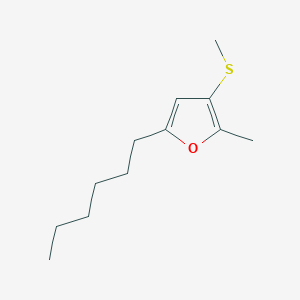![molecular formula C12H14N6O5 B12900540 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid CAS No. 918334-46-0](/img/structure/B12900540.png)
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid is a compound that belongs to the class of N-substituted L-aspartic acids. These compounds are significant due to their role as chiral building blocks in pharmaceuticals and food additives . The compound is characterized by its unique structure, which includes a purine ring substituted with a methylamino group and an acetyl group linked to L-aspartic acid.
Vorbereitungsmethoden
The synthesis of N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid can be achieved through various methods. One common approach involves the Michael addition of methylamine to dimethyl fumarate, followed by regioselective transformations to yield the desired product . Another method employs biocatalytic enantioselective hydroamination using ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a catalyst . This method is advantageous due to its high enantioselectivity and environmentally friendly conditions.
Analyse Chemischer Reaktionen
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting purine metabolism.
Wirkmechanismus
The mechanism of action of N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA synthesis and energy production . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with purine-binding proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid can be compared with other N-substituted L-aspartic acids, such as N-acetyl-L-aspartic acid and N-methyl-D-aspartic acid . While these compounds share structural similarities, this compound is unique due to its purine ring and methylamino substitution, which confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
918334-46-0 |
|---|---|
Molekularformel |
C12H14N6O5 |
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
(2S)-2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-10)16-5-18(9)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,13,14,15)/t6-/m0/s1 |
InChI-Schlüssel |
KSZKSXUAYIIIOP-LURJTMIESA-N |
Isomerische SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


